4-(2-Methylhydrazinyl)thiazol-2(5H)-one
Description
4-(2-Methylhydrazinyl)thiazol-2(5H)-one is a thiazolone derivative characterized by a hydrazinyl substituent at the 4-position and a methyl group on the hydrazine moiety. Thiazolones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, often studied for their diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C4H7N3OS |
|---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
(4E)-4-(methylhydrazinylidene)-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C4H7N3OS/c1-5-7-3-2-9-4(8)6-3/h5H,2H2,1H3,(H,6,7,8) |
InChI Key |
JIJVFPBIPCRKTE-UHFFFAOYSA-N |
Isomeric SMILES |
CN/N=C/1\CSC(=O)N1 |
Canonical SMILES |
CNN=C1CSC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . The structure of the compound is deduced by spectral data, elemental analyses, and chemical transformation .
Industrial Production Methods
similar thiazole derivatives are often synthesized using standard organic synthesis techniques involving the condensation of thiourea and an alpha-halo ketone .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylhydrazinyl)thiazol-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, thiosemicarbazide, ethanol, and triethylamine . Reaction conditions typically involve moderate temperatures and standard laboratory equipment.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which can be further modified for specific applications .
Scientific Research Applications
4-(2-Methylhydrazinyl)thiazol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer activity against breast cancer cell lines.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . It also acts as a fibrinogenic receptor antagonist with antithrombotic activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Thiazolone derivatives vary significantly in bioactivity depending on substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogs:
Key Observations :
- Hydrazinyl vs. Sulphonamide Groups: Hydrazinyl derivatives (e.g., 4-(2-Methylhydrazinyl)thiazol-2(5H)-one) are less explored for enzyme inhibition compared to sulphonamide analogs (), which exhibit nanomolar inhibition of carbonic anhydrases due to strong zinc-binding sulphonamide motifs .
- Fluorinated and Arylidene Substituents : Fluorobenzylidene groups () enhance selectivity for kinase inhibition, while arylidene substituents () improve π-π stacking interactions with biological targets .
Data Tables
Table 1: Comparative Bioactivity of Selected Thiazolone Derivatives
Biological Activity
4-(2-Methylhydrazinyl)thiazol-2(5H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of thiazole derivatives, which are known for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
4-(2-Methylhydrazinyl)thiazol-2(5H)-one has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6H8N4OS |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 4-(2-Methylhydrazinyl)thiazol-2(5H)-one |
| Canonical SMILES | CC(NN=C1SC(=O)N=C1)C |
| InChI Key | ZKZKXGJNYOVYQF-UHFFFAOYSA-N |
The biological activity of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one is primarily attributed to its ability to interact with various cellular targets. Research indicates that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Antimicrobial Activity : The compound demonstrates significant activity against a range of pathogens, including bacteria and fungi, likely through disruption of cellular integrity or interference with metabolic processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including 4-(2-Methylhydrazinyl)thiazol-2(5H)-one. For instance, compounds with thiazole rings have been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one on various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF7 (breast cancer)
The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting potent cytotoxic effects.
Antimicrobial Activity
The antimicrobial properties of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one have been documented against several bacterial strains and fungi.
Efficacy Against Fungal Infections
Research has demonstrated that this compound shows promising antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.
Comparative Analysis with Other Thiazole Derivatives
When compared to other thiazole derivatives, 4-(2-Methylhydrazinyl)thiazol-2(5H)-one exhibits distinct biological activities. For example:
| Compound | Anticancer Activity | Antifungal Activity |
|---|---|---|
| 4-(2-Methylhydrazinyl)thiazol-2(5H)-one | Moderate (IC50 ~10 µM) | Effective (MIC ~16 µg/mL) |
| Thiazole derivative A | High (IC50 ~5 µM) | Moderate (MIC ~32 µg/mL) |
| Thiazole derivative B | Low (IC50 >20 µM) | Ineffective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
